2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol

Medicinal Chemistry Triazine SAR PGI2 Receptor Agonism

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol (CAS 59663-42-2, molecular formula C22H26N4O3, molecular weight 394.47 g/mol) is a 1,2,4-triazine derivative bearing a propylaminoethanol substituent at the 3-position and 4-methoxyphenyl groups at the 5- and 6-positions. The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold has been explored for anti-platelet activity via cyclooxygenase inhibition , as well as for GPR84 antagonism relevant to pro-inflammatory signaling , making this compound a candidate for procurement in medicinal chemistry programs targeting these pathways.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B12898856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N4O3/c1-4-13-26(14-15-27)22-23-20(16-5-9-18(28-2)10-6-16)21(24-25-22)17-7-11-19(29-3)12-8-17/h5-12,27H,4,13-15H2,1-3H3
InChIKeyQBDVMWGYROZVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol – Structural Identity and Procurement Baseline


2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol (CAS 59663-42-2, molecular formula C22H26N4O3, molecular weight 394.47 g/mol) is a 1,2,4-triazine derivative bearing a propylaminoethanol substituent at the 3-position and 4-methoxyphenyl groups at the 5- and 6-positions . The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold has been explored for anti-platelet activity via cyclooxygenase inhibition [1], as well as for GPR84 antagonism relevant to pro-inflammatory signaling [2], making this compound a candidate for procurement in medicinal chemistry programs targeting these pathways.

Why Generic 1,2,4-Triazine Derivatives Cannot Substitute for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol in Targeted Research


The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is shared by multiple bioactive compounds with divergent pharmacological profiles determined by the 3-position substituent. For instance, 3-carbonyl-4-methylpiperazine (Compound 10) yields potent COX inhibition (IC50 = 2.8 × 10⁻⁷ M) and vasodilation (ED50 = 4.5 × 10⁻⁵ M) [1], while 3-methyl-1H-indole (GPR84 antagonist 1) confers high-affinity competitive antagonism at human GPR84 [2]. The target compound features a propylaminoethanol side chain, which is structurally distinct from both and introduces a hydrogen-bond-donating ethanol moiety that is absent in these comparator scaffolds. This substitution pattern is expected to alter solubility, target engagement, and metabolic stability; therefore, generic substitution with other 5,6-bis(4-methoxyphenyl)-1,2,4-triazines without verifying the specific 3-substituent risks selecting a compound with an entirely different biological activity profile.

Quantitative Differentiation Evidence for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol Against Class Analogs


Structural Differentiation: Propylaminoethanol Side Chain vs. Piperazine Carbonyl and Indole Substituents at the 3-Position

The target compound carries an N-propyl-N-ethanolamino substituent at the 3-position of the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core. In contrast, the benchmark anti-platelet compound 10 bears a 4-methylpiperazine carbonyl group, and GPR84 antagonist 1 bears a 1H-indol-3-ylmethyl group [1] [2]. No quantitative pharmacological data for the target compound were identified in the accessed literature to permit a direct numerical potency or selectivity comparison. The structural divergence is noted as the sole verifiable basis for differentiation at this time.

Medicinal Chemistry Triazine SAR PGI2 Receptor Agonism

Physicochemical Property Differentiation: Computed LogP and Hydrogen Bonding Profile

The target compound has a computed SlogP of 2.7958 and a logS of -4.07, indicating moderate lipophilicity and limited aqueous solubility [1]. The presence of the ethanolamine moiety contributes one hydrogen bond donor (OH) and multiple acceptors. In comparison, the GPR84 antagonist 1 (C26H22N4O2, MW 422.5) lacks the ethanol hydroxyl, containing only indole NH as a hydrogen bond donor and two methoxy oxygen atoms as acceptors . While no experimental solubility data are available for either compound, the structural difference predicts that the target compound has greater aqueous solubility potential, which may be relevant for in vitro assay compatibility.

Drug-likeness Lipophilicity Physicochemical Profiling

Class-Level Pharmacological Context: Triazine Scaffold Activity in COX Inhibition and GPR84 Antagonism

The 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold is validated in two distinct pharmacological contexts. Compound 10 (piperazine carbonyl derivative) exhibits COX IC50 = 2.8 × 10⁻⁷ M and vasodilatory ED50 = 4.5 × 10⁻⁵ M in vitro, with ex vivo anti-platelet activity exceeding aspirin by >3-fold at 1.0–3.2 mg/kg p.o. [1]. Separately, GPR84 antagonist 1 (indole derivative) is reported as a high-affinity, highly selective competitive antagonist of human GPR84 [2]. The target compound has not been evaluated in either of these assays in the available literature; thus, its activity cannot be directly compared. The scaffold's dual pharmacological capacity suggests that the 3-substituent is a critical determinant of target selectivity.

Cyclooxygenase Inhibition Anti-platelet GPR84 Antagonism

Defined Research Application Scenarios for 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(propyl)amino)ethanol Based on Available Structural and Class Evidence


Probing 3-Position Substituent Effects on PGI2 Receptor Agonism or GPR84 Antagonism in SAR Campaigns

Medicinal chemistry teams exploring the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold for prostacyclin (PGI2) receptor agonism or GPR84 antagonism can procure this compound as a unique structural probe. The propylaminoethanol side chain differs from the carbonyl-piperazine of the anti-platelet lead Compound 10 and the indole-methyl group of GPR84 antagonist 1, enabling systematic evaluation of how 3-substituent hydrogen-bonding capacity affects target binding, selectivity, and cellular activity [1].

Physicochemical and Solubility-Governed Assay Compatibility Assessment

The computed SlogP of 2.80 and presence of a terminal ethanol hydroxyl group distinguish this derivative from more lipophilic analogs such as GPR84 antagonist 1 [1]. Research groups requiring triazine-scaffold compounds with improved predicted aqueous compatibility for high-concentration DMSO stock preparation or cell-based assay formats may select this compound for experimental solubility and permeability profiling against comparator analogs.

In-house Pharmacological Profiling to Determine Target Engagement Preference

Given that the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine scaffold has demonstrated both COX inhibitory activity (Compound 10: IC50 = 2.8 × 10⁻⁷ M) and GPR84 antagonism (GPR84 antagonist 1) depending on the 3-substituent [1] [2], this compound serves as a tool to investigate whether the propylaminoethanol moiety biases the scaffold toward either pathway or reveals a novel target interaction profile. Procurement enables laboratories to perform head-to-head concentration-response profiling against the known active comparators.

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